molecular formula C18H11ClN2OS2 B2424234 5-(1,3-benzothiazol-2-yl)-N-(4-chlorophenyl)thiophene-2-carboxamide CAS No. 622344-97-2

5-(1,3-benzothiazol-2-yl)-N-(4-chlorophenyl)thiophene-2-carboxamide

Cat. No.: B2424234
CAS No.: 622344-97-2
M. Wt: 370.87
InChI Key: CYNWMYJGMGGXKX-UHFFFAOYSA-N
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Description

5-(1,3-Benzothiazol-2-yl)-N-(4-chlorophenyl)thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

The synthesis of 5-(1,3-benzothiazol-2-yl)-N-(4-chlorophenyl)thiophene-2-carboxamide typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Thiophene Ring Formation: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

    Amide Bond Formation: The final step involves the formation of the amide bond between the benzothiazole-thiophene intermediate and 4-chloroaniline, typically using a coupling reagent like EDCI or DCC.

Chemical Reactions Analysis

5-(1,3-Benzothiazol-2-yl)-N-(4-chlorophenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to reduce the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using nucleophiles like amines or thiols to form substituted derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(1,3-benzothiazol-2-yl)-N-(4-chlorophenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme pantothenate synthetase in Mycobacterium tuberculosis, leading to the disruption of essential metabolic pathways . The compound’s ability to form stable complexes with its target proteins is crucial for its biological activity.

Comparison with Similar Compounds

5-(1,3-Benzothiazol-2-yl)-N-(4-chlorophenyl)thiophene-2-carboxamide can be compared with other benzothiazole derivatives, such as:

Properties

IUPAC Name

5-(1,3-benzothiazol-2-yl)-N-(4-chlorophenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClN2OS2/c19-11-5-7-12(8-6-11)20-17(22)15-9-10-16(23-15)18-21-13-3-1-2-4-14(13)24-18/h1-10H,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYNWMYJGMGGXKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(S3)C(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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